molecular formula C28H29NO6 B14711942 Trimethyl 5-(biphenyl-4-yl)-1-cyclohexyl-1h-pyrrole-2,3,4-tricarboxylate CAS No. 23230-36-6

Trimethyl 5-(biphenyl-4-yl)-1-cyclohexyl-1h-pyrrole-2,3,4-tricarboxylate

Cat. No.: B14711942
CAS No.: 23230-36-6
M. Wt: 475.5 g/mol
InChI Key: OJXADSAKLMTMDZ-UHFFFAOYSA-N
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Description

Trimethyl 5-(biphenyl-4-yl)-1-cyclohexyl-1h-pyrrole-2,3,4-tricarboxylate is a complex organic compound featuring a pyrrole ring substituted with biphenyl and cyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl 5-(biphenyl-4-yl)-1-cyclohexyl-1h-pyrrole-2,3,4-tricarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes, such as the use of continuous flow reactors. These methods ensure consistent quality and efficiency, making the compound suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: Trimethyl 5-(biphenyl-4-yl)-1-cyclohexyl-1h-pyrrole-2,3,4-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine: In medicine, the compound or its derivatives could be investigated for therapeutic applications, including drug development and delivery systems.

Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Trimethyl 5-(biphenyl-4-yl)-1-cyclohexyl-1h-pyrrole-2,3,4-tricarboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism would depend on the specific application and context of use.

Comparison with Similar Compounds

    Tetrazoles: Known for their stability and biological activity.

    Indole Derivatives: Widely studied for their diverse biological activities.

    Biphenyl Compounds: Commonly used in organic synthesis and materials science.

Uniqueness: Trimethyl 5-(biphenyl-4-yl)-1-cyclohexyl-1h-pyrrole-2,3,4-tricarboxylate stands out due to its unique combination of structural features, which may confer distinct chemical and biological properties

Properties

CAS No.

23230-36-6

Molecular Formula

C28H29NO6

Molecular Weight

475.5 g/mol

IUPAC Name

trimethyl 1-cyclohexyl-5-(4-phenylphenyl)pyrrole-2,3,4-tricarboxylate

InChI

InChI=1S/C28H29NO6/c1-33-26(30)22-23(27(31)34-2)25(28(32)35-3)29(21-12-8-5-9-13-21)24(22)20-16-14-19(15-17-20)18-10-6-4-7-11-18/h4,6-7,10-11,14-17,21H,5,8-9,12-13H2,1-3H3

InChI Key

OJXADSAKLMTMDZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(C(=C1C(=O)OC)C(=O)OC)C2CCCCC2)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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